molecular formula C9H15NO4 B2529082 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid CAS No. 676341-64-3

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B2529082
CAS RN: 676341-64-3
M. Wt: 201.222
InChI Key: REGMPDHPYKTLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C7H13NO3 . It is a derivative of piperidone, which is a six-membered nitrogenous heterocyclic ketone . Piperidones are of particular interest due to their unique biochemical properties and serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, including “4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid”, has been a subject of considerable research . Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid” has been studied using vibrational spectra, NBO, and UV-spectral analysis . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidone and its alkyl derivatives, including “4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid”, react selectively with aromatic hydrocarbons in a mixture of trifluoromethanesulfonic acid (TFSA) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid, serve as essential building blocks in drug development. Researchers explore their structural modifications to design novel pharmaceutical agents. The piperidine ring imparts stability and favorable pharmacokinetic properties to drug candidates. Scientists investigate the synthesis of substituted piperidines, spiropiperidines, and condensed piperidines for potential therapeutic applications .

Anticoagulant Agents

In drug discovery, 4-(piperidin-1-yl)pyridine derivatives have shown promise as anticoagulant agents. Compound 33, for instance, exhibited strong factor IIa inhibition and anticoagulant effects. Researchers continue to explore the structure-activity relationship of piperidine-based compounds for improved anticoagulant therapies .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c11-7-3-5-10(6-4-7)8(12)1-2-9(13)14/h7,11H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMPDHPYKTLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid

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